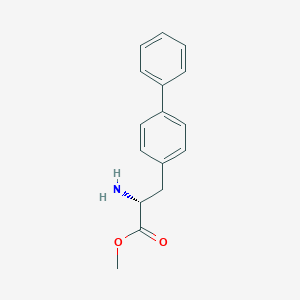

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

Descripción general

Descripción

Synthesis Analysis

The stereoselective synthesis of related compounds involves several steps including hydrogenation of enantiomeric enamines followed by the removal of chiral auxiliaries under mild conditions. This process demonstrates the complexity and precision required in synthesizing stereochemically pure compounds (Zhong et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate has been elucidated through techniques like X-ray crystallography, revealing intricate details about their crystal packing and hydrogen bonding patterns (Li et al., 2009).

Aplicaciones Científicas De Investigación

Pharmacological Implications of Similar Compounds

- Research on hydroxynorketamine, a metabolite of ketamine (not directly related but shares the structural motif of a substituted amino propanoate), suggests significant antidepressant effects without the primary compound's typical NMDA receptor inhibition. This has broadened the understanding of ketamine's mechanism and its potential for developing new antidepressant agents without the usual side effects associated with NMDA receptor antagonists (Aleksandrova, Wang, & Phillips, 2017).

Chemical Synthesis and Applications

- A study on the synthesis of 2-fluoro-4-bromobiphenyl, which shares the biphenyl structure that might be seen as analogous in complexity and synthetic strategy to "Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate," highlights the development of novel synthetic routes and their importance in creating intermediates for pharmaceuticals and other chemical products (Qiu et al., 2009).

Biopolymer Research

- Investigations into xylan derivatives, a category of polysaccharides, reveal the versatility of chemical modifications to produce ethers and esters with specific properties, suggesting the broad potential for chemical modification in enhancing or introducing desirable properties to various compounds, which could be relevant for derivatives like "Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate" (Petzold-Welcke et al., 2014).

Advanced Oxidation Processes

- The degradation of acetaminophen by advanced oxidation processes (AOPs) is thoroughly reviewed, showcasing the complexity of chemical transformations and environmental implications. This research is indicative of the broader interest in understanding the environmental impact and degradation pathways of pharmaceuticals and similar compounds, which could extend to substances like "Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate" (Qutob et al., 2022).

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABGKWGFGXZMDE-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate | |

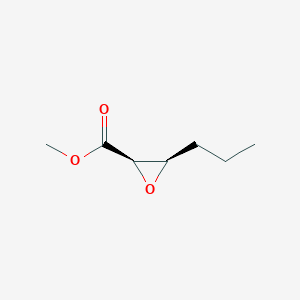

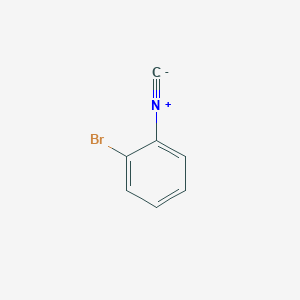

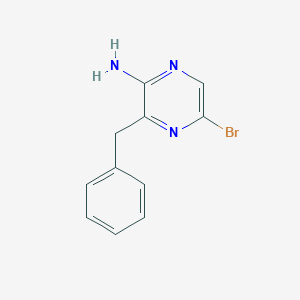

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)

![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B60878.png)